Home > Products > Screening Compounds P24186 > O-AcetylPsilocin-d4Fumarate
O-AcetylPsilocin-d4Fumarate -

O-AcetylPsilocin-d4Fumarate

Catalog Number: EVT-13837446
CAS Number:
Molecular Formula: C18H22N2O6
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-AcetylPsilocin-d4Fumarate, also known as O-Acetyl psilocin-d4 fumarate, is a synthetic compound derived from psilocin, the active component in psychedelic mushrooms. It is classified as a tryptamine and is recognized for its psychoactive properties. The compound is a derivative of psilocin with an acetyl group at the 4-position of the indole ring and is often discussed in the context of its potential therapeutic applications in psychiatry and neuroscience.

Source

O-AcetylPsilocin-d4Fumarate is synthesized from psilocin, which can be obtained from natural sources like Psilocybe mushrooms or produced synthetically. The compound has been studied for its metabolic pathways and psychoactive effects, similar to other tryptamines such as psilocybin.

Classification

The compound falls under the category of psychedelic substances and is classified as a Class A drug in the United Kingdom under the Misuse of Drugs Act 1971. Its legal status varies in different jurisdictions, reflecting ongoing debates about the therapeutic potential of psychedelics.

Synthesis Analysis

Methods

The synthesis of O-AcetylPsilocin-d4Fumarate typically involves the acetylation of psilocin. This can be achieved through various methods, including:

  1. Acetylation Reaction: Psilocin is reacted with acetic anhydride or acetyl chloride under alkaline conditions to introduce the acetyl group.
  2. Use of Catalysts: Catalysts such as pyridine may be employed to facilitate the reaction and improve yield.

Technical Details

  • Starting Materials: The synthesis begins with psilocin or 4-hydroxyindole.
  • Reagents: Common reagents include acetic acid and pyridine.
  • Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete conversion.
Molecular Structure Analysis

Structure

The molecular formula for O-AcetylPsilocin-d4Fumarate is C18H18D4N2O6C_{18}H_{18}D_{4}N_{2}O_{6} with a molar mass of approximately 366.40 g/mol. The structure features an indole ring system characteristic of tryptamines, with an acetoxy group at the 4-position and a fumarate moiety attached.

Data

  • CAS Number: 1331669-80-7
  • Molecular Weight: 366.40 g/mol
  • Density: Not available
  • Melting Point: Not specified
  • Chemical Structure Representation:
    \text{SMILES }CN(C)CCc1c[nH]c2cccc(OC(=O)C)c12.OC(=O)\C=C\C(=O)O
Chemical Reactions Analysis

Reactions

O-AcetylPsilocin-d4Fumarate undergoes various chemical transformations, particularly metabolic reactions in biological systems:

  1. Deacetylation: In vivo, O-AcetylPsilocin-d4Fumarate is converted to psilocin through deacetylation, primarily by liver enzymes.
  2. Metabolism Pathways: Studies have identified multiple phase I and phase II metabolites formed during its metabolism, including hydrolysis and N-demethylation reactions .

Technical Details

The metabolic pathways involve:

  • Hydrolysis to yield psilocin.
  • Subsequent modifications leading to various metabolites that can be detected using advanced techniques like liquid chromatography-mass spectrometry.
Mechanism of Action

Process

The mechanism by which O-AcetylPsilocin-d4Fumarate exerts its effects involves its conversion to psilocin after administration. Psilocin acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor sites in the brain.

Data

  • Psychoactive Effects: The psychoactive effects are similar to those of psilocybin and include alterations in perception, mood enhancement, and potential therapeutic benefits for mental health disorders.
  • Prodrug Activity: O-AcetylPsilocin-d4Fumarate functions as a prodrug, meaning it requires metabolic conversion to become pharmacologically active.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Storage Conditions: Recommended storage at 2–8 °C to maintain stability.

Chemical Properties

  • Solubility: Soluble in organic solvents; specific solubility data not provided.
  • Stability: More resistant to oxidation compared to psilocin due to its acetoxy group .
Applications

O-AcetylPsilocin-d4Fumarate has several scientific uses:

  1. Research in Psychiatry: Investigated for potential therapeutic applications in treating depression, anxiety, and PTSD.
  2. Psychedelic Studies: Used in studies exploring the mechanisms of psychedelics on consciousness and cognition.
  3. Metabolic Research: Serves as a model compound for studying metabolic pathways of tryptamines .
Historical Development and Synthesis of Deuterated Tryptamine Derivatives

Evolution of Synthetic Pathways for O-AcetylPsilocin Analogues

The synthetic journey of O-acetylpsilocin (4-AcO-DMT) analogues began with Albert Hofmann's pioneering work in 1963, where he first documented the acetylation of psilocin to create 4-acetoxy-N,N-dimethyltryptamine [1] [3]. This initial approach utilized conventional esterification techniques, reacting psilocin with acetic anhydride under controlled conditions. Hofmann's method established the foundational chemistry but faced limitations in yield and purity, prompting further refinements. In 1999, David E. Nichols revolutionized the synthesis through a more efficient route involving Fischer indole cyclization. This method started with 4-hydroxyindole, which underwent sequential alkylation at the indole nitrogen, followed by reaction with oxalyl chloride to form a key glyoxylyl chloride intermediate. The critical step involved reductive amination using dimethylamine and sodium cyanoborohydride to install the dimethylaminoethyl side chain, yielding O-acetylpsilocin with significantly improved scalability [1] [3].

The emergence of deuterated analogues necessitated further synthetic innovations. Deuterium incorporation at the α-carbon position of the ethylamine side chain (C-1 and C-2 positions) presented unique challenges due to the sensitivity of the indole ring system. Modern approaches employ deuterated reagents such as sodium cyanoborodeuteride (NaBD₃CN) in reductive amination or utilize deuterium exchange strategies under basic catalysis. For O-AcetylPsilocin-d4 synthesis, deuterium is typically introduced during the construction of the tryptamine backbone using isotopically labeled precursors like [1,1,2,2-D₄]-2-(4-hydroxy-1H-indol-3-yl)acetaldehyde [6] [8]. The final fumarate salt formation enhances stability and crystallinity, crucial for pharmaceutical applications.

Table 1: Evolution of Synthetic Methods for O-AcetylPsilocin Analogues

Synthetic EraCore MethodologyDeuterium Incorporation StrategyKey Advancements
Hofmann (1963)Psilocin acetylationNot applicableFirst chemical synthesis
Nichols (1999)Fischer indole routeNon-deuteratedImproved yield (>65%) and scalability
Modern (Post-2020)Reductive amination with labeled intermediates[1,1,2,2-D₄]-aldehyde precursorsPosition-specific deuteration (>98% isotopic purity)

Role of Deuterium Isotope Labeling in Psychedelic Prodrug Design

Deuterium’s strategic placement in O-AcetylPsilocin-d4 Fumarate exploits the deuterium kinetic isotope effect (DKIE) to modulate metabolic pathways. As a stable isotope with twice the mass of protium, deuterium forms stronger carbon bonds (C-D vs. C-H), increasing the activation energy required for bond cleavage by approximately 1-1.5 kcal/mol [2] [6]. This property is leveraged at metabolically vulnerable sites, particularly the α-carbon adjacent to the amine group, where oxidative deamination by monoamine oxidases (MAOs) constitutes the primary metabolic pathway for tryptamines. Deuterating these positions (C-1 and C-2 of the side chain) retards enzymatic degradation, as evidenced by in vitro studies showing 2-3 fold reductions in MAO-mediated metabolism compared to non-deuterated counterparts [2] [8].

As a prodrug, O-AcetylPsilocin-d4 relies on enzymatic deacetylation to convert it into its active metabolite, deuterated psilocin (Psilocin-d4). Esterases in plasma and tissues cleave the acetate moiety, releasing the 4-hydroxy group essential for serotonin receptor binding. Deuteration may subtly influence this conversion kinetics, though the primary pharmacokinetic impact lies in prolonging the half-life of the active Psilocin-d4 metabolite [1] [6]. Preclinical data indicates that deuteration enhances oral bioavailability by reducing first-pass metabolism, thereby increasing systemic exposure to the active compound [6] [8]. Furthermore, deuterium’s impact on cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) involved in psilocin oxidation minimizes the formation of inactive metabolites like 4-hydroxyindole-3-acetaldehyde, further optimizing the therapeutic window [2].

Table 2: Deuterium Positioning and Functional Consequences in O-AcetylPsilocin-d4

Deuterium PositionTarget EnzymeMetabolic ConsequencePharmacokinetic Outcome
α-carbon (C-1, C-2)Monoamine oxidase (MAO)Reduced deamination rateExtended half-life of Psilocin-d4
Side chain methylsCYP450 isoformsAltered oxidative metabolismMinimized inactive metabolite formation
Acetate methylEsterasesMinimal effect on deacetylationEfficient conversion to Psilocin-d4

Patent Landscapes and Intellectual Property in Deuterated Tryptamine Research

The therapeutic potential of deuterated tryptamines has triggered a surge in intellectual property claims, dominated by pharmaceutical entities like Cybin Inc. Key patents include US11000534B1 and US11324762B2, which specifically claim deuterated psilocybin and psilocin derivatives with deuteration at the α-carbon positions [6] [8]. These patents encompass composition-of-matter claims for crystalline forms, pharmaceutical formulations (e.g., intramuscular injectables), and methods of treating mood disorders, providing exclusivity until 2040–2041 [4] [7]. Cybin's CYB004 program, focusing on deuterated DMT for anxiety disorders, is protected under US patent 12,318,477, which covers novel deuterated tryptamine formulations for intramuscular administration [4].

The acquisition strategies extend to prodrug coverage, as seen in patent US11324762B2, which claims deuterated variants of 4-AcO-DMT with specified isotopic enrichment (>95% D at designated positions) [8]. This patent also includes synthetic methods for producing these compounds with high isotopic purity, reinforcing technological barriers. Competitors face design-around challenges due to broad structural claims encompassing "deuterated isotopologues of tryptamines" with substitutions at any metabolically sensitive site [7] [9]. The intellectual property landscape reflects a strategic focus on deuterium's ability to enhance pharmacokinetics without altering receptor pharmacology—a core innovation premise in next-generation psychedelic therapeutics [4] [9].

Table 3: Key Patents Covering Deuterated Tryptamine Derivatives

Patent NumberAssigneeKey ClaimsExclusivity Until
US11000534B1Cybin IRL LimitedCrystalline deuterated psilocybin salts2040
US11324762B2Cybin IRL LimitedO-AcetylPsilocin-d4 Fumarate compositions2041
US12,318,477Cybin Inc.Deuterated DMT formulations (IM injection)2040
US11,746,088Cybin Inc.Deuterated 5-MeO-DMT analogs2041

Compounds Mentioned in Article:

  • O-AcetylPsilocin-d4 Fumarate
  • Psilocin (4-HO-DMT)
  • Psilocybin (4-PO-DMT)
  • Deuterated psilocybin (CYB003)
  • Deuterated DMT (CYB004)
  • 4-AcO-DMT (Psilacetin)
  • 5-MeO-DMT

Properties

Product Name

O-AcetylPsilocin-d4Fumarate

IUPAC Name

but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)

InChI Key

QIJLOAPCCJQEEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.